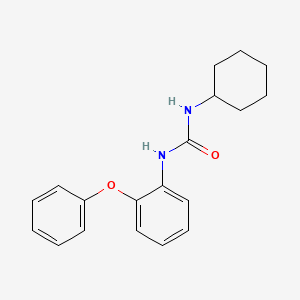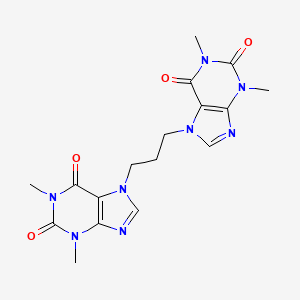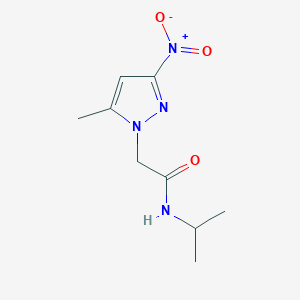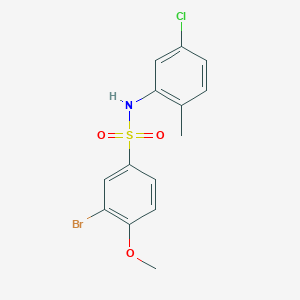![molecular formula C13H13ClN4O3S2 B3605755 N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B3605755.png)
N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide
説明
N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide, also known as NSC-724998, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, which make it a promising tool for studying various biological processes.
作用機序
N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide has been found to inhibit the activity of an enzyme called dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme in the de novo pyrimidine biosynthesis pathway, which is required for the synthesis of DNA and RNA. By inhibiting DHODH, N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide disrupts the biosynthesis of pyrimidines, which leads to a decrease in DNA and RNA synthesis. This, in turn, affects the proliferation of cells and can lead to cell death.
Biochemical and physiological effects:
N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide has been found to exhibit a range of biochemical and physiological effects. In cancer research, N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurobiology, N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide has been found to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease. In cardiovascular research, N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide has been shown to protect the heart from ischemia-reperfusion injury.
実験室実験の利点と制限
N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide has several advantages as a tool for scientific research. It is a potent inhibitor of DHODH and has been shown to exhibit activity in a range of biological systems. However, there are also some limitations to the use of N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide in lab experiments. For example, it has been found to have poor solubility in aqueous solutions, which can make it difficult to work with in some experimental systems.
将来の方向性
There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide. One area of interest is the development of analogs of N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide with improved solubility and bioavailability. Another area of interest is the study of the effect of N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide on the immune system, as DHODH is also involved in the biosynthesis of pyrimidines in immune cells. Additionally, N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide has been found to exhibit activity against several viruses, including influenza and Zika virus, and further research in this area may lead to the development of new antiviral therapies.
科学的研究の応用
N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, which make it a promising tool for studying various biological processes. Some of the areas where N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide has been studied include cancer research, neurobiology, and cardiovascular research.
特性
IUPAC Name |
5-chloro-2-ethylsulfanyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3S2/c1-2-22-13-16-7-10(14)11(18-13)12(19)17-8-3-5-9(6-4-8)23(15,20)21/h3-7H,2H2,1H3,(H,17,19)(H2,15,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOYHJDQGBGQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B3605684.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B3605692.png)
![[4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)phenoxy]acetic acid](/img/structure/B3605698.png)

![1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B3605713.png)
![5-chloro-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B3605720.png)
![N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3605728.png)
![3-chloro-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzothiophene-2-carboxamide](/img/structure/B3605735.png)
![N-isopropyl-2-(4-isopropylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B3605750.png)



![methyl 2-{[(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoate](/img/structure/B3605775.png)
